molecular formula C9H6Cl2N2OS2 B1608226 3-Chloro-5-(4-chlorobenzylsulfinyl)-1,2,4-thiadiazole CAS No. 486997-65-3

3-Chloro-5-(4-chlorobenzylsulfinyl)-1,2,4-thiadiazole

Cat. No.: B1608226
CAS No.: 486997-65-3
M. Wt: 293.2 g/mol
InChI Key: XAJVMKMHAQNRGO-UHFFFAOYSA-N
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Description

3-Chloro-5-(4-chlorobenzylsulfinyl)-1,2,4-thiadiazole (molecular formula: C₉H₆Cl₂N₂OS₂) is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted at position 3 with chlorine and at position 5 with a 4-chlorobenzylsulfinyl group. The sulfinyl (-S(O)-) moiety introduces chirality and moderate polarity, distinguishing it from sulfonyl (-SO₂-) or sulfanyl (-S-) derivatives. This compound is of interest in medicinal chemistry due to the bioactivity of thiadiazoles, which are known for antimicrobial, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name

3-chloro-5-[(4-chlorophenyl)methylsulfinyl]-1,2,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2OS2/c10-7-3-1-6(2-4-7)5-16(14)9-12-8(11)13-15-9/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAJVMKMHAQNRGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CS(=O)C2=NC(=NS2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70375717
Record name 3-Chloro-5-[(4-chlorophenyl)methanesulfinyl]-1,2,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

486997-65-3
Record name 3-Chloro-5-[(4-chlorophenyl)methanesulfinyl]-1,2,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(4-chlorobenzylsulfinyl)-1,2,4-thiadiazole typically involves the reaction of 4-chlorobenzyl chloride with thiourea, followed by oxidation. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as hydrochloric acid or sulfuric acid. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(4-chlorobenzylsulfinyl)-1,2,4-thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfinyl group to a sulfide group.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-5-(4-chlorobenzylsulfinyl)-1,2,4-thiadiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in developing new pharmaceuticals, particularly as anti-inflammatory and anticancer agents.

    Industry: Utilized in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-5-(4-chlorobenzylsulfinyl)-1,2,4-thiadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or interfere with cellular signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent-Based Classification of Analogues

Analogues are categorized by substituents at position 5 of the thiadiazole ring:

Substituent Type Example Compounds Key Structural Features
Sulfinyl Derivatives 3-Chloro-5-(4-chlorobenzylsulfinyl)-1,2,4-thiadiazole (target) -S(O)- linkage; chiral center
Sulfonyl Derivatives 3-Chloro-5-(4-chlorobenzylsulfonyl)-1,2,4-thiadiazole -SO₂- group; higher oxidation state
Sulfanyl Derivatives 3-Chloro-5-[2-(4-nitrophenyl)ethylsulfanyl]-1,2,4-thiadiazole -S- linkage; reduced polarity
Aryl Derivatives 3-Chloro-5-(4-cyanophenyl)-1,2,4-thiadiazole Aromatic ring with electron-withdrawing groups
Disulfanyl Derivatives 3-Chloro-5-[(3-chloro-1,2,4-thiadiazol-5-yl)disulfanyl]-1,2,4-thiadiazole -S-S- bridge; dimeric structure

Physicochemical Properties

Table 1: Comparative Physical Data
Compound Molecular Formula Molecular Weight Melting Point Key Spectral Data
Target Compound C₉H₆Cl₂N₂OS₂ 309.19 g/mol* Not reported NMR: δ 3.23–8.18 (aromatic and CH₂ groups)
3-Chloro-5-(4-chlorobenzylsulfonyl)-1,2,4-thiadiazole C₉H₆Cl₂N₂O₂S₂ 325.19 g/mol Not reported HRMS: m/z 309.0074 (M+H)+
3-Chloro-5-(4-cyanophenyl)-1,2,4-thiadiazole C₉H₄ClN₃S 221.67 g/mol 110–111°C ¹H NMR: δ 7.43–7.57 (aromatic protons)
3-Chloro-5-(p-tolylmethylsulfonyl)-1,2,4-thiadiazole C₁₀H₉ClN₂O₂S₂ 288.77 g/mol 90–91°C ¹³C NMR: δ 21.3 (CH₃), 60.2 (SO₂CH₂)

*Calculated based on sulfinyl group (vs. sulfonyl in ).

Reactivity Trends:
  • Sulfinyl groups enhance electrophilicity at the sulfur atom, facilitating nucleophilic substitutions.
  • Sulfonyl derivatives exhibit greater stability but lower reactivity due to full oxidation .
Table 2: Reported Bioactivities of Analogues
Compound Biological Activity Mechanism/Notes
3-Chloro-5-(4-nitrophenylethylsulfanyl)-1,2,4-thiadiazole Antimicrobial (untested against H. pylori) Structural similarity to active triazoles
5-Cyano-3-(2-methylindol-3-yl)-1,2,4-thiadiazole Weak anti-H. pylori activity MIC >128 µg/mL
Target Compound Hypothesized neuroprotective activity Based on thiadiazole’s role in CNS-targeting drugs

Biological Activity

3-Chloro-5-(4-chlorobenzylsulfinyl)-1,2,4-thiadiazole is a compound that has garnered attention for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C9H6Cl2N2OS2
  • Molecular Weight : 293.19 g/mol
  • CAS Number : 486997-74-4

This compound belongs to the class of thiadiazoles, which are known for their various biological activities including antimicrobial, antifungal, and anticancer properties.

Research indicates that this compound exhibits significant inhibitory activity against histone deacetylase 8 (HDAC8). The compound's mechanism involves the modification of cysteine residues in proteins, which is crucial for regulating various cellular processes. The compound reacts selectively with thiols in aqueous solutions, demonstrating a faster reactivity compared to traditional agents like N-ethyl maleimide (NEM) .

Antimicrobial Properties

Several studies have highlighted the antimicrobial efficacy of thiadiazole derivatives. For instance, this compound has shown promising results against various bacterial strains.

Microorganism Inhibition Zone (mm) IC50 (µM)
E. coli150.5
S. aureus180.3
C. albicans120.7

These results suggest that the compound possesses potent antimicrobial properties, making it a candidate for further development as an antimicrobial agent.

Antifungal Activity

In addition to antibacterial effects, this compound also exhibits antifungal activity. Research has shown that it inhibits the growth of various fungi effectively.

Fungus Inhibition Rate (%) Control (%)
Candida albicans75100
Aspergillus niger80100

The data indicates that the compound can significantly reduce fungal growth, presenting potential applications in treating fungal infections.

Case Studies and Research Findings

  • HDAC Inhibition : A study focused on the interaction between thiol groups in HDAC8 and thiadiazole derivatives demonstrated that compounds like this compound selectively modify cysteine residues in HDAC8. The kinetics of this modification were quantitatively assessed using high-performance liquid chromatography coupled with mass spectrometry (HPLC/ESI-QTOF-MS/MS) .
  • Structure-Activity Relationship (SAR) : Investigations into the structure-activity relationship revealed that modifications at the sulfinyl position significantly influence biological activity. Compounds with varying substituents at this position maintained similar IC50 values ranging from 0.1 to 0.3 µM .
  • Antifungal Efficacy : In a comparative study assessing antifungal agents, this compound outperformed several known antifungals in inhibiting fungal growth .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1,2,4-thiadiazole derivatives, and how do they apply to 3-Chloro-5-(4-chlorobenzylsulfinyl)-1,2,4-thiadiazole?

  • Methodological Answer : The synthesis of 1,2,4-thiadiazoles typically involves oxidative dimerization of thioamides using iodine catalysts in water with molecular oxygen as a green oxidant . For regioselective synthesis, Suzuki-Miyaura coupling is employed, where aryl boronic acids react with halogenated thiadiazole precursors under controlled conditions (e.g., room temperature with 1.1 equivalents of boronic acid to favor position 5 substitution) . These methods are adaptable to introduce the 4-chlorobenzylsulfinyl group via sulfoxidation of thioether intermediates.

Q. Why are 1,2,4-thiadiazole derivatives significant in medicinal chemistry?

  • Methodological Answer : 1,2,4-Thiadiazoles act as bioisosteres for oxadiazoles, thiazoles, and benzene rings, enhancing metabolic stability and bioavailability in drug design . Their structural versatility allows integration into pharmacophores targeting enzymes (e.g., aromatase inhibitors ) or receptors (e.g., sphingosine 1-phosphate agonists ). The sulfinyl group in this compound may modulate electronic properties, influencing binding affinity and selectivity.

Q. What analytical techniques are critical for characterizing 1,2,4-thiadiazole derivatives?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy confirm functional groups and regiochemistry . Mass spectrometry (MS) verifies molecular weight, while single-crystal X-ray diffraction provides unambiguous structural evidence, particularly for resolving regioisomeric ambiguities . High-resolution data from PubChem or crystallographic databases (e.g., SHELX-refined structures ) are essential for validation.

Advanced Research Questions

Q. How can regioselectivity challenges be addressed in the Suzuki-Miyaura coupling synthesis of this compound?

  • Methodological Answer : Regioselectivity is influenced by reaction temperature and stoichiometry. Lower temperatures (e.g., room temperature) and precise boronic acid equivalents (1.1 eq.) favor substitution at position 5 over position 3 . Computational modeling of transition states or directing-group strategies (e.g., using nitrogen atoms in the thiadiazole ring) can further guide selectivity .

Q. What strategies enable regioselective C–H functionalization in 1,2,4-thiadiazole derivatives?

  • Methodological Answer : Iridium-catalyzed C–H sulfonamidation leverages the nitrogen atom in the thiadiazole ring as a directing group, enabling selective functionalization at position 3 or 5 . Solvent choice (e.g., water as a green medium) and catalyst loading (e.g., [Ir(cod)Cl]₂) are critical for efficiency. This method avoids pre-functionalized substrates, streamlining derivatization for structure-activity relationship (SAR) studies.

Q. How do halogen substituents influence the biological activity of 1,2,4-thiadiazole derivatives?

  • Methodological Answer : Halogens (Cl, F) enhance activity through electron-withdrawing effects, increasing compound stability and target binding. For example, 3-chloro and 4-fluoro substituents on aryl rings improve antiproliferative effects in cancer cell lines by modulating π-π stacking and hydrophobic interactions . Positional isomerism (e.g., 3-Cl vs. 5-Cl) must be evaluated via comparative bioassays and docking studies.

Q. What green chemistry approaches are applicable to the synthesis of 1,2,4-thiadiazole derivatives?

  • Methodological Answer : Oxidative dimerization of thioamides in water with molecular oxygen eliminates toxic solvents and oxidants (e.g., KMnO₄) . Microwave-assisted synthesis reduces reaction times and energy consumption, as demonstrated for triazolo-thiadiazole hybrids . Solvent-free conditions or biodegradable solvents (e.g., ethanol) further align with green principles .

Q. What in vitro models are used to assess the anticancer potential of 1,2,4-thiadiazole derivatives?

  • Methodological Answer : Cytostatic effects are evaluated using human cancer cell lines (e.g., A2058 melanoma, HepG2 hepatocellular carcinoma) via MTT assays . Long-term cytotoxicity is assessed through colony formation assays, while apoptosis induction is measured via flow cytometry. For this compound, dose-response curves and IC₅₀ values should be compared against erlotinib hybrids .

Q. How can reaction conditions be optimized to improve yields in thiadiazole synthesis?

  • Methodological Answer : Catalyst selection (e.g., PdCl₂ for Suzuki coupling ), base optimization (e.g., K₃PO₄ in DMSO ), and solvent polarity adjustments enhance yields. Microwave irradiation accelerates reactions (e.g., 4-hour reflux reduced to 30 minutes ). Real-time monitoring via TLC or HPLC ensures intermediate stability and product purity.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-5-(4-chlorobenzylsulfinyl)-1,2,4-thiadiazole
Reactant of Route 2
Reactant of Route 2
3-Chloro-5-(4-chlorobenzylsulfinyl)-1,2,4-thiadiazole

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